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molecular formula C16H14Cl2N2O2 B8622430 2-[(2,4-Dichlorophenyl)(phenyl)methyl]propanediamide CAS No. 50278-55-2

2-[(2,4-Dichlorophenyl)(phenyl)methyl]propanediamide

Cat. No. B8622430
M. Wt: 337.2 g/mol
InChI Key: GMXFVXJHUKZTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE028865

Procedure details

Another method of preparation is accomplished by the reaction of 2,4-dichlorobenzhydrol with malonamide in the presence of acid and BF3 to yield 2,4-dichlorobenzhydrylmalonamide which in turn is allowed to react with formamide in the presence of dimethyl sulfoxide and base to yield 4,6-dihydroxy-5-(2,4-dichlorobenzhydryl)pyrimidine. This dihydroxy compound is allowed to react with excess phosphorus oxychloride to yield the 4,6-dichloro-5-(2,4-dichlorobenzhydryl)pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:3]=1[CH:4](O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:17]([NH2:23])(=[O:22])[CH2:18][C:19]([NH2:21])=[O:20].B(F)(F)F>>[Cl:1][C:2]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:3]=1[CH:4]([CH:18]([C:17]([NH2:23])=[O:22])[C:19]([NH2:21])=[O:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)N)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Another method of preparation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C2=CC=CC=C2)C(C(=O)N)C(=O)N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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